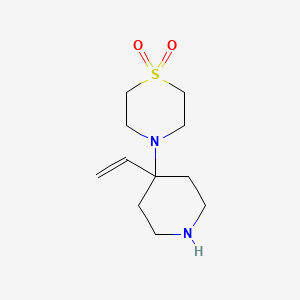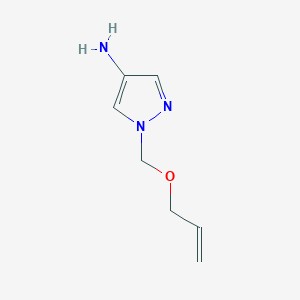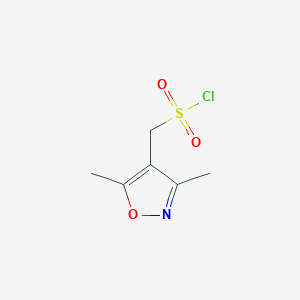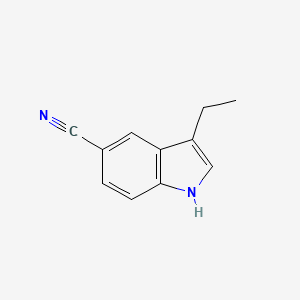
4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiomorpholine ring, and an ethenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione typically involves multi-step organic reactionsThe thiomorpholine ring is then formed via a cyclization reaction involving sulfur-containing reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted piperidines .
Scientific Research Applications
4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiomorpholine ring may modulate enzyme activity. These interactions can influence various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)piperidine: A related compound with a hydroxymethyl group instead of an ethenyl group.
1-(4-Fluorobenzyl)piperidin-4-yl: Another piperidine derivative with different substituents.
Uniqueness
4-(4-Ethenylpiperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its combination of a piperidine ring, a thiomorpholine ring, and an ethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20N2O2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-(4-ethenylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H20N2O2S/c1-2-11(3-5-12-6-4-11)13-7-9-16(14,15)10-8-13/h2,12H,1,3-10H2 |
InChI Key |
HVPFQMYWXBPTCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCNCC1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate](/img/structure/B13189510.png)
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)

![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)






